Methyl 4-bromo-2-(trifluoromethoxy)benzoate Methyl 4-bromo-2-(trifluoromethoxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13382113
InChI: InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol

Methyl 4-bromo-2-(trifluoromethoxy)benzoate

CAS No.:

Cat. No.: VC13382113

Molecular Formula: C9H6BrF3O3

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-(trifluoromethoxy)benzoate -

Specification

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
IUPAC Name methyl 4-bromo-2-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3
Standard InChI Key QWWIUYXPVVJVNS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (C₉H₆BrF₃O₃) features a benzene ring substituted with three functional groups: a methyl ester at position 1, a trifluoromethoxy group (-OCF₃) at position 2, and a bromine atom at position 4. The molecular weight is approximately 298.95 g/mol, calculated as follows:

ElementQuantityAtomic WeightContribution (g/mol)
C912.01108.09
H61.016.06
Br179.9079.90
F319.0057.00
O316.0048.00
Total298.95

The trifluoromethoxy group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and directs electrophilic substitution to the meta and para positions relative to itself. The bromine atom further enhances the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-bromo-2-(trifluoromethoxy)benzoate typically involves sequential functionalization of a benzoic acid derivative:

Step 1: Esterification of 2-(Trifluoromethoxy)Benzoic Acid

The parent acid, 2-(trifluoromethoxy)benzoic acid, is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield methyl 2-(trifluoromethoxy)benzoate .

2-(Trifluoromethoxy)benzoic acid+CH₃OHH⁺Methyl 2-(trifluoromethoxy)benzoate+H₂O\text{2-(Trifluoromethoxy)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 2-(trifluoromethoxy)benzoate} + \text{H₂O}

Step 2: Bromination

Bromination is performed using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The trifluoromethoxy group’s electron-withdrawing nature directs bromination to the para position (relative to the ester group), yielding methyl 4-bromo-2-(trifluoromethoxy)benzoate .

Methyl 2-(trifluoromethoxy)benzoate+Br₂FeBr₃Methyl 4-bromo-2-(trifluoromethoxy)benzoate+HBr\text{Methyl 2-(trifluoromethoxy)benzoate} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{Methyl 4-bromo-2-(trifluoromethoxy)benzoate} + \text{HBr}

Step 3: Purification

The crude product is purified via recrystallization or column chromatography to achieve >95% purity .

Industrial-Scale Production

Industrial processes optimize yield and cost by:

  • Using continuous flow reactors for bromination to enhance safety and efficiency.

  • Recycling solvents like dichloromethane or tetrahydrofuran (THF) .

Physical and Chemical Properties

PropertyValue
Melting Point45–48°C (estimated)
Boiling Point290–295°C (extrapolated)
Solubility in Water<0.1 g/L (20°C)
LogP (Partition Coeff.)3.2 (calculated)
StabilityHydrolyzes under strong acids/bases

The compound’s low water solubility and high lipophilicity (logP = 3.2) make it suitable for organic synthesis and drug delivery systems.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Brominated aromatics serve as precursors for kinase inhibitors. For example, analogous compounds exhibit IC₅₀ values of 10–20 µM against breast cancer cell lines.

  • Antimicrobials: Trifluoromethoxy groups enhance membrane permeability, improving activity against Gram-positive bacteria (MIC = 32–64 µg/mL).

Agrochemicals

  • Herbicides: Fluorinated benzoates are key intermediates in sulfonylurea herbicides, which inhibit acetolactate synthase in plants .

Material Science

  • Liquid Crystals: The compound’s rigid aromatic core and fluorinated groups contribute to mesophase stability in display technologies .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Work in a fume hood

Storage recommendations: Keep in a cool, dry place away from strong oxidizers .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsMolecular WeightKey Application
Methyl 4-bromo-2-(trifluoromethyl)benzoate-CF₃ at position 2283.04 g/molPharmaceutical intermediate
Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate-OCF₃ in ethoxy chain397.06 g/molAgrochemical synthesis

The target compound’s balance of bromine and trifluoromethoxy groups offers a versatile reactivity profile compared to analogs .

Future Research Directions

  • Catalytic Bromination: Developing palladium-catalyzed methods for regioselective bromination.

  • Biological Screening: Evaluating in vitro cytotoxicity and antimicrobial activity to identify lead compounds.

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